3,3'-Diethylthiacarbocyanine iodide (3,3'-DTTC) has been used as a fluorescence stain to study the kinetics of fluorescence staining in bacteria []. The study investigated the effects of various factors, such as concentration, incubation time, and cell type, on the staining intensity of 3,3'-DTTC in both Gram-positive and Gram-negative bacterial species []. The findings suggest that 3,3'-DTTC can be a useful tool for studying the permeability and membrane potential of bacteria [].
While research on 3,3'-DTTC is limited, its structural similarity to other thiacarbocyanine dyes suggests potential applications in various fields of scientific research. Thiacarbocyanine dyes are known for their optical properties, such as strong absorption and emission of light at specific wavelengths. This makes them valuable tools in various applications, including:
3,3'-Diethylthiacarbocyanine iodide is a synthetic cyanine dye characterized by its vibrant green color and significant photochemical properties. This compound, with the chemical formula C21H21I N2S2 and a molecular weight of 492.45 g/mol, is widely used in various scientific and industrial applications due to its ability to absorb light at specific wavelengths, particularly around 559.25 nm . The compound is known for its stability under normal conditions, making it suitable for long-term studies in laboratory settings .
DTCI's mechanism of action in staining bacteria primarily relies on its electrostatic interactions with the bacterial membrane. As mentioned earlier, the positively charged nitrogens in DTCI are attracted to the negatively charged phospholipid headgroups of the bacterial membrane. This interaction disrupts the membrane potential and can lead to increased permeability, allowing DTCI to accumulate inside the bacteria. The accumulated DTCI then exhibits fluorescence, allowing for visualization and identification of bacteria [].
Studies suggest that DTCI may also have a bactericidal effect at higher concentrations, potentially due to membrane disruption []. However, the specific mechanism behind this effect requires further investigation.
The compound exhibits notable effects on various cell types, influencing cellular functions and processes. Its stability and degradation properties are essential for observing long-term effects on cellular behavior in both in vitro and in vivo studies.
The synthesis of 3,3'-Diethylthiacarbocyanine iodide typically involves the condensation of 3-ethyl-2-methylbenzothiazolium iodide with 3-ethyl-2-benzothiazolinone. The general procedure includes:
This method allows for high yields and purity of the final product.
3,3'-Diethylthiacarbocyanine iodide finds extensive use across various fields:
Studies involving 3,3'-Diethylthiacarbocyanine iodide have focused on its interactions within biological systems and electrochemical environments. Its role as an electron donor is crucial for understanding its mechanism of action in various biochemical pathways. Additionally, research has explored its interactions with other compounds to enhance imaging techniques and develop new diagnostic tools .
Several compounds exhibit similarities to 3,3'-Diethylthiacarbocyanine iodide, particularly within the cyanine dye family. Here are some notable examples:
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
3,3'-Diethylthiacyanine iodide | Similar structure but different functional groups; absorbs light at different wavelengths | Primarily used for biological staining |
3,3'-Dibutylthiacarbocyanine iodide | Longer alkyl chains compared to diethyl variant; different solubility properties | Enhanced solubility in organic solvents |
5-(4-Dimethylaminostyryl)-2-methylthiazole | Contains dimethylamino group; used primarily for fluorescence microscopy | Exhibits strong fluorescence properties |
These compounds share structural similarities but differ in their functional groups and applications, highlighting the unique properties of 3,3'-Diethylthiacarbocyanine iodide that make it particularly valuable in scientific research.
Irritant